molecular formula C14H22N2 B2768587 2-(4-Tert-butyl-phenyl)-piperazine CAS No. 910444-34-7

2-(4-Tert-butyl-phenyl)-piperazine

Cat. No.: B2768587
CAS No.: 910444-34-7
M. Wt: 218.344
InChI Key: ZJKUJEHMACJCJM-UHFFFAOYSA-N
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Description

2-(4-Tert-butyl-phenyl)-piperazine is an organic compound that belongs to the class of piperazines, which are heterocyclic amines This compound features a piperazine ring substituted with a 4-tert-butyl-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Tert-butyl-phenyl)-piperazine typically involves the reaction of 4-tert-butyl-phenylamine with piperazine. One common method is the nucleophilic substitution reaction where 4-tert-butyl-phenylamine reacts with piperazine in the presence of a suitable base and solvent under controlled temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-(4-Tert-butyl-phenyl)-piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the piperazine ring or the phenyl group can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring or the phenyl group.

Scientific Research Applications

2-(4-Tert-butyl-phenyl)-piperazine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Tert-butylphenol: Shares the tert-butyl-phenyl group but lacks the piperazine ring.

    Piperazine: Lacks the tert-butyl-phenyl group but shares the piperazine ring structure.

Uniqueness

2-(4-Tert-butyl-phenyl)-piperazine is unique due to the combination of the piperazine ring and the 4-tert-butyl-phenyl group, which imparts distinct chemical and biological properties. This combination allows for specific interactions and reactivity that are not observed in the individual components alone.

Properties

IUPAC Name

2-(4-tert-butylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2/c1-14(2,3)12-6-4-11(5-7-12)13-10-15-8-9-16-13/h4-7,13,15-16H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKUJEHMACJCJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2CNCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910444-34-7
Record name 2-(4-tert-butyl-phenyl)-piperazine
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